2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one
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Overview
Description
2-(Ethylamino)-6,8-dioxaspiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure that includes an ethylamino group and two oxygen atoms forming a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of a suitable ketone with an ethylamine derivative under acidic or basic conditions. The reaction may require specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The ethylamino group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.5]nonan-7-one: A similar spirocyclic compound with an oxygen atom in the ring system.
Spiro[3.5]nonan-7-one: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
2-(Ethylamino)-6,8-dioxaspiro[35]nonan-7-one is unique due to the presence of the ethylamino group, which can impart different chemical and biological properties compared to other spirocyclic compounds
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C9H15NO3/c1-2-10-7-3-9(4-7)5-12-8(11)13-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
UCIKVRXQWGGGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC2(C1)COC(=O)OC2 |
Origin of Product |
United States |
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